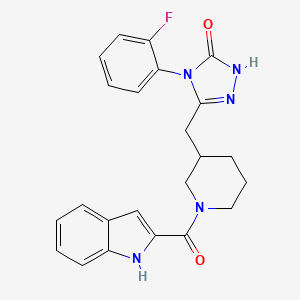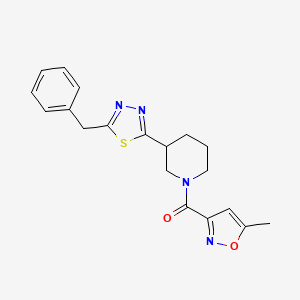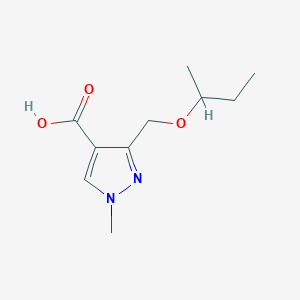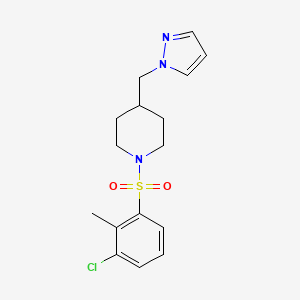
3-((1-(1H-indole-2-carbonyl)piperidin-3-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-(1H-indole-2-carbonyl)piperidin-3-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C23H22FN5O2 and its molecular weight is 419.46. The purity is usually 95%.
BenchChem offers high-quality 3-((1-(1H-indole-2-carbonyl)piperidin-3-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-(1H-indole-2-carbonyl)piperidin-3-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Overview of 1H-1,2,4-Triazole Derivatives
The compound "3-((1-(1H-indole-2-carbonyl)piperidin-3-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one" is part of the broader class of 1H-1,2,4-triazole derivatives, which have been extensively studied for their diverse biological activities and potential therapeutic applications. This review focuses on the scientific research applications of these derivatives, highlighting their synthesis, biological activities, and potential for drug development.
Synthesis and Biological Evaluation
Triazole derivatives, including those related to the specified compound, have been a focus of synthetic and medicinal chemistry due to their wide range of biological activities. Ferreira et al. (2013) discussed the significance of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families, emphasizing their potential in developing new drugs with antimicrobial, antitumoral, and antiviral properties. The review highlighted the need for new, more efficient preparations of these compounds considering green chemistry principles and targeting diseases with emerging drug resistance (Ferreira et al., 2013).
Chemical Modeling and Biological Activities
Ohloblina (2022) reviewed the chemistry of 1,2,4-triazoles, pointing out their antimicrobial, antifungal, antioxidant, and anti-inflammatory activities. The review suggested that 1,2,4-triazole derivatives, through chemical modeling, offer a promising direction for scientific research, underscoring their relevance and prospects for further exploration in organic synthesis (Ohloblina, 2022).
Contribution to Cytochrome P450 Isoforms Inhibition
Khojasteh et al. (2011) provided insights into the selectivity of chemical inhibitors for cytochrome P450 (CYP) isoforms, a crucial aspect in drug metabolism and potential drug-drug interactions. Although not directly mentioning the specified compound, this research contextually supports the importance of understanding how triazole derivatives can influence drug metabolism, hinting at their potential roles in modulating or inhibiting CYP isoforms (Khojasteh et al., 2011).
Proton-Conducting Polymeric Membranes
Prozorova and Pozdnyakov (2023) discussed the application of 1H-1,2,4-triazole and its derivatives in developing proton-conducting membranes for fuel cells. Their review underlines the potential of these compounds in improving the thermal stability, mechanical strength, and ionic conductivity of electrolyte membranes, demonstrating the versatility of triazole derivatives beyond pharmaceutical applications (Prozorova & Pozdnyakov, 2023).
Eigenschaften
IUPAC Name |
4-(2-fluorophenyl)-3-[[1-(1H-indole-2-carbonyl)piperidin-3-yl]methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c24-17-8-2-4-10-20(17)29-21(26-27-23(29)31)12-15-6-5-11-28(14-15)22(30)19-13-16-7-1-3-9-18(16)25-19/h1-4,7-10,13,15,25H,5-6,11-12,14H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHQEVBHRJWZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3N2)CC4=NNC(=O)N4C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(1H-indole-2-carbonyl)piperidin-3-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-methoxybenzenesulfonamide](/img/structure/B2473704.png)
![3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2473706.png)



![N-[(1,2-dimethylindol-5-yl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B2473716.png)
![5-(5-((2,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2473717.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-tert-butylphenyl)methanone](/img/structure/B2473719.png)


![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B2473723.png)

![2-(([(9H-Fluoren-9-yl)methoxy]carbonyl)amino)-3-(1-methyl-1h-imidazol-2-yl)propanoic acid](/img/structure/B2473726.png)